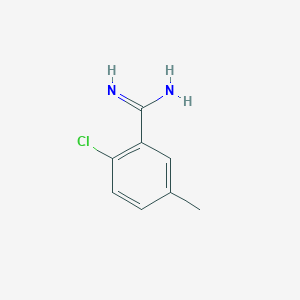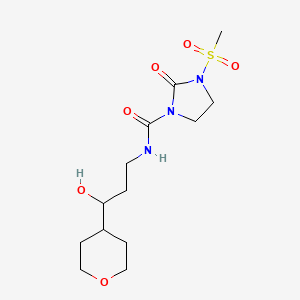
2-Chloro-5-methylbenzenecarboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-5-methylbenzenecarboximidamide, also known as CMBCI, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science.
Mécanisme D'action
The mechanism of action of 2-Chloro-5-methylbenzenecarboximidamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In the medical field, 2-Chloro-5-methylbenzenecarboximidamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and cancer. In agriculture, 2-Chloro-5-methylbenzenecarboximidamide has been shown to inhibit the activity of acetolactate synthase (ALS), an enzyme involved in the biosynthesis of branched-chain amino acids in plants.
Biochemical and Physiological Effects
2-Chloro-5-methylbenzenecarboximidamide has been found to have various biochemical and physiological effects. In the medical field, 2-Chloro-5-methylbenzenecarboximidamide has been shown to reduce inflammation and inhibit the growth of cancer cells. In agriculture, 2-Chloro-5-methylbenzenecarboximidamide has been found to inhibit the growth of weeds. However, the effects of 2-Chloro-5-methylbenzenecarboximidamide on non-target organisms and the environment are not fully understood.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-Chloro-5-methylbenzenecarboximidamide in lab experiments is its relatively simple synthesis method. 2-Chloro-5-methylbenzenecarboximidamide is also stable under normal laboratory conditions, making it easy to handle and store. However, one limitation of using 2-Chloro-5-methylbenzenecarboximidamide is its potential toxicity, which requires caution when handling and disposing of the compound.
Orientations Futures
There are many future directions for research on 2-Chloro-5-methylbenzenecarboximidamide. In the medical field, further studies are needed to fully understand the mechanism of action of 2-Chloro-5-methylbenzenecarboximidamide and its potential applications in the treatment of various diseases. In agriculture, research is needed to determine the efficacy and safety of 2-Chloro-5-methylbenzenecarboximidamide as a herbicide. In material science, 2-Chloro-5-methylbenzenecarboximidamide can be used as a building block for the synthesis of new materials with unique properties. Overall, 2-Chloro-5-methylbenzenecarboximidamide has great potential for various applications and further research is needed to fully explore its capabilities.
Méthodes De Synthèse
The synthesis of 2-Chloro-5-methylbenzenecarboximidamide involves the reaction of 2-chloro-5-methylbenzoyl chloride with ammonia in the presence of a catalyst such as copper(II) chloride. The resulting product is then purified using column chromatography to obtain pure 2-Chloro-5-methylbenzenecarboximidamide.
Applications De Recherche Scientifique
2-Chloro-5-methylbenzenecarboximidamide has been studied extensively for its potential applications in various fields. In the medical field, 2-Chloro-5-methylbenzenecarboximidamide has been found to possess anti-inflammatory and anti-cancer properties. In agriculture, 2-Chloro-5-methylbenzenecarboximidamide has been shown to have herbicidal activity against weeds. In material science, 2-Chloro-5-methylbenzenecarboximidamide has been used as a building block for the synthesis of new materials with unique properties.
Propriétés
IUPAC Name |
2-chloro-5-methylbenzenecarboximidamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2/c1-5-2-3-7(9)6(4-5)8(10)11/h2-4H,1H3,(H3,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHJYJAKHUINAMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)C(=N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(benzo[d][1,3]dioxol-5-ylmethyl)oxalamide](/img/structure/B2908149.png)
![5-(Furan-2-yl(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2908150.png)
![2-(pyridin-3-ylmethyl)-2,3-dihydro-1H-naphtho[2',3':2,3]benzofuro[7,6-e][1,3]oxazine-7,12-dione](/img/structure/B2908151.png)
![3-[(2S)-Oxolan-2-yl]propan-1-amine;hydrochloride](/img/structure/B2908152.png)

![5-((3,4-Dimethoxyphenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2908158.png)

![2-[(4-Oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanylmethylsulfanyl]-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2908161.png)


![3-(2,4-dimethoxyphenyl)-5,6-dimethyl-1-(pyridin-3-ylmethyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2908167.png)


